Diosbulbin D
Overview
Description
Synthesis Analysis
The synthesis of Diosbulbin D and related compounds often involves complex chemical reactions to construct the norclerodane skeleton. One study focused on the metabolism of Diosbulbin B, a related compound, which requires metabolic activation to induce liver injury, suggesting a complex interplay between Diosbulbin compounds and biological systems (Wang et al., 2017). Although specific synthesis routes for Diosbulbin D are not detailed in the available literature, the synthesis of related compounds provides insights into possible strategies for its chemical synthesis.
Molecular Structure Analysis
The molecular structure of Diosbulbin D has been elucidated through spectroscopic methods. It features a characteristic norclerodane diterpenoid framework, which is crucial for its biological activity. The structure of Diosbulbin D was established alongside the identification of other compounds from Dioscorea bulbifera, highlighting the diversity of bioactive molecules in this plant (Murray et al., 1984).
Chemical Reactions and Properties
Diosbulbin D participates in various chemical reactions characteristic of norclerodane diterpenoids. Its reactivity, particularly with proteins, underlies its biological effects and toxicity. The interaction of proteins with reactive metabolites of related compounds like Diosbulbin B has been studied, providing insights into the chemical properties of Diosbulbin D. These interactions include covalent binding to cysteine and lysine residues, forming adducts that can lead to cytotoxic effects (Wang et al., 2017).
Scientific Research Applications
Effects on Metabolism and Hepatotoxicity : Diosbulbin D affects fatty acid and glucose metabolism, blocks the tricarboxylic acid (TCA) cycle, and promotes hyperbilirubinemia in mice, indicating its significant impact on liver function and metabolism (Ji et al., 2020).
Cancer Therapy : It enhances the sensitivity of gastric cancer cells to cisplatin by activating tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death (Li, Qiu, & Xue, 2021). Diosbulbin B, a related compound, also shows potential antitumor effects and may influence the immune system (Wang et al., 2012).
Neurological Disease Treatment : Diosgenin and its derivatives, related to Diosbulbin D, are useful in preventing and treating neurological diseases like Parkinson's disease, Alzheimer's disease, and others (Cai et al., 2020).
Mechanisms of Hepatotoxicity : Diosbulbin D induces mitochondria-dependent apoptosis and hepatotoxicity in hepatocytes, influenced by reactive oxygen species-mediated autophagy (Ye et al., 2019). It also induces G2/M cell cycle arrest in hepatocytes, affecting CDK1 expression through miRNA pathways (Yang et al., 2018).
Antioxidant and Anti-inflammatory Properties : Diosgenin ameliorates testicular damage in diabetic rats by reducing apoptosis, oxidative stress, inflammation, and neutrophil infiltration (Khosravi et al., 2019).
Toxicological Studies : Studies have shown that Diosbulbin D and related compounds have a direct toxic effect on hepatocytes, potentially associated with oxidative stress (Ma et al., 2011).
Therapeutic Potential in Grave's Disease : Diosgenin exhibits potential in treating Graves' disease by inhibiting IGF-1R phosphorylation and PI3K-AKT signaling pathways (Xin et al., 2022).
Cardioprotective Effects : Diosgenin protects the myocardium against ischemic insult by increasing antioxidant levels and decreasing oxidative stress (Feng et al., 2017).
Future Directions
Diosbulbin D has been found to inhibit lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest . Diosbulbin D induces cell cycle arrest and inhibits the proliferation of NSCLC cells, possibly by downregulating the expression/activation of AKT, DHFR, and TYMS . Future research could focus on further exploring the anticancer properties of Diosbulbin D and its potential use in the treatment of lung cancer .
properties
IUPAC Name |
8-(furan-3-yl)-10-methyl-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecane-3,6,15-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-19-7-15(9-2-3-23-8-9)25-18(22)13(19)6-14(20)16-11-4-10(5-12(16)19)24-17(11)21/h2-3,8,10-13,15-16H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCWYLRNGKSUCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(OC(=O)C1CC(=O)C3C2CC4CC3C(=O)O4)C5=COC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50985333 | |
Record name | 2-(Furan-3-yl)-11b-methyloctahydro-2H-7,10-methanopyrano[4,3-g][3]benzoxepine-4,6,8(1H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50985333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diosbulbin D | |
CAS RN |
66756-57-8 | |
Record name | Diosbulbin D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66756-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diosbulbin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066756578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIOSBULBIN-D | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310637 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Furan-3-yl)-11b-methyloctahydro-2H-7,10-methanopyrano[4,3-g][3]benzoxepine-4,6,8(1H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50985333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.